3-Methyl-4-oxo-4-phenylbutanenitrile
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Overview
Description
“3-Methyl-4-oxo-4-phenylbutanenitrile” is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.215. It is also known by other names such as β-Benzoylpropionitrile, β-Cyanopropiophenone, (γ-Oxo)-benzenebutanenitrile, 2-Cyanoethyl phenyl ketone, 3-Benzoylpropionitrile, and 3-Cyano-1-phenylpropan-1-one .
Molecular Structure Analysis
The InChI code for “3-Methyl-4-oxo-4-phenylbutanenitrile” is 1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Oxidative Cyclization Applications
A significant application of 3-Methyl-4-oxo-4-phenylbutanenitrile is found in its oxidative cyclization. Research conducted by Aksenov et al. (2022) demonstrated an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves a nucleophilic intramolecular cyclization with the oxidation of the aniline moiety, enhancing yields and expanding the reaction scope (Aksenov et al., 2022).
Kinetics of Oxidation
The kinetics of oxidation of substituted 4-oxo-4-arylbutanoic acids by hexacyanoferrate(III) in an aqueous alkaline medium were studied by Pushparaj et al. (2005). The study proposed a mechanism involving enolate anion formation from the oxo compound and a subsequent electron transfer (Pushparaj et al., 2005).
Applications in Olfactory Properties
Hauser et al. (2018) explored the unconventional olfactory properties of derivatives of 3-Methyl-4-oxo-4-phenylbutanenitrile. They synthesized various derivatives and investigated their unique olfactory characteristics, revealing significant differences in detection thresholds and perceived odor characters (Hauser et al., 2018).
Activation of C(sp³)-H Bonds
Pei et al. (2015) discussed the activation of C(sp³)-H bonds of methyl ketones using a gold(I)-silver(I) oxo cluster. This study highlights the potential of 3-Methyl-4-oxo-4-phenylbutanenitrile in catalysis, demonstrating its ability to activate C-H bonds under mild conditions (Pei et al., 2015).
Inhibition in Menaquinone Biosynthesis
Research on 4-Oxo-4-phenylbut-2-enoates as inhibitors of MenB from the Mycobacterium tuberculosis menaquinone biosynthesis pathway was conducted by Li et al. (2011). This study identified the compound as a nanomolar inhibitor of MenB, pointing to its potential application in tuberculosis treatment (Li et al., 2011).
properties
IUPAC Name |
3-methyl-4-oxo-4-phenylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(7-8-12)11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPGRBCISMIQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxo-4-phenylbutanenitrile |
Citations
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